molecular formula C15H14N4O2 B10942144 5-(4-methylphenyl)-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-3-carboxamide

5-(4-methylphenyl)-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B10942144
M. Wt: 282.30 g/mol
InChI Key: VFJOZWCZMUWFIM-UHFFFAOYSA-N
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Description

5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by the presence of a 4-methylphenyl group, a 1-methyl-1H-pyrazol-3-yl group, and an isoxazolecarboxamide moiety

Preparation Methods

The synthesis of 5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using hydroxylamine and acetic anhydride.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated and scalable processes.

Chemical Reactions Analysis

5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, such as using halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to other similar compounds, 5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of functional groups and chemical properties. Similar compounds may include other isoxazolecarboxamides with different substituents, such as:

  • 5-(4-METHYLPHENYL)-N-(1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE
  • 5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLECARBOXAMIDE
  • 5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-5-YL)-3-ISOXAZOLECARBOXAMIDE

These compounds may exhibit different chemical reactivity and biological activities, highlighting the importance of the specific functional groups present in 5-(4-METHYLPHENYL)-N-(1-METHYL-1H-PYRAZOL-3-YL)-3-ISOXAZOLECARBOXAMIDE.

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

5-(4-methylphenyl)-N-(1-methylpyrazol-3-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H14N4O2/c1-10-3-5-11(6-4-10)13-9-12(18-21-13)15(20)16-14-7-8-19(2)17-14/h3-9H,1-2H3,(H,16,17,20)

InChI Key

VFJOZWCZMUWFIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN(C=C3)C

Origin of Product

United States

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